molecular formula C2F3O2Pd+ B7768546 palladium(2+);2,2,2-trifluoroacetate

palladium(2+);2,2,2-trifluoroacetate

Cat. No.: B7768546
M. Wt: 219.44 g/mol
InChI Key: WEJWWPJAIXRLIJ-UHFFFAOYSA-M
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Description

Palladium(II) trifluoroacetate (Pd(TFA)₂; CAS 42196-31-6) is a transition metal complex with the molecular formula Pd(CF₃COO)₂ and a molecular weight of 332.45 g/mol. It exists as a brown hygroscopic powder, soluble in ether and acetone but insoluble in benzene and chloroform . The trifluoroacetate (TFA) ligands confer strong electron-withdrawing properties, enhancing its Lewis acidity and stability under aerobic conditions . Key applications include:

  • Decarboxylative couplings: Pd(TFA)₂ facilitates intramolecular C–H activation and cross-coupling of arene carboxylic acids via intermediates stabilized by S-bound dimethyl sulfoxide (DMSO) ligands .
  • Oxidative amination: Catalyzes allylic amination of alkenes with diarylamines via η³-allylpalladium intermediates .
  • Trifluoromethyl ketone synthesis: Enables cross-coupling of aryl trifluoroacetates with organoboron compounds .

Its air stability and compatibility with diverse solvents (e.g., DMSO, dioxane) make it versatile in catalytic systems .

Properties

IUPAC Name

palladium(2+);2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.Pd/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJWWPJAIXRLIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Pd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3O2Pd+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Sodium Palladate(II)

PdCl₂ is first dissolved in aqueous hydrochloric acid to form tetrachloropalladate(II) ([PdCl₄]²⁻). Treatment with 15% sodium hydroxide at 85°C precipitates palladium(II) hydroxide (Pd(OH)₂), which is isolated by filtration.

Step 2: Ligand Substitution with Trifluoroacetic Acid

Pd(OH)₂ is reacted with excess TFA at 80°C, leading to protonation of the hydroxide and formation of the trifluoroacetate complex. The reaction mixture is stirred until complete dissolution, followed by evaporation to dryness under vacuum.

Advantages :

  • Higher yield (89%) compared to the acetate route.

  • Utilizes cost-effective PdCl₂ as the starting material.

Challenges :

  • Requires precise pH control during hydroxide formation.

  • Prolonged heating at 80°C may risk decomposition, necessitating strict temperature monitoring.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary preparation routes:

Parameter Acetate Route Chloride Route
Starting Material Pd(OAc)₂PdCl₂
Reagents TFAHCl, NaOH, TFA
Yield Not reported89%
Reaction Temperature ~100°C (steam bath)85°C (Step 1); 80°C (Step 2)
Purity (IR Validation) ν 1690, 1435 cm⁻¹ν 1690, 1435 cm⁻¹
Scalability Laboratory-scaleIndustrial-scale

The chloride route offers superior yields and scalability, making it preferable for bulk production. However, the acetate method remains popular in research laboratories due to its simplicity.

Product Characterization and Quality Control

Palladium(II) trifluoroacetate is characterized by:

  • Infrared Spectroscopy : Distinct peaks at 1690 cm⁻¹ (C=O stretch) and 1435 cm⁻¹ (C-F stretch) confirm ligand coordination.

  • Solubility : Soluble in polar aprotic solvents (e.g., acetone, diethyl ether) but insoluble in benzene and chloroform.

  • Thermal Stability : Decomposes at 210°C, necessitating storage below 25°C in a desiccator.

Commercial samples (e.g., Thermo Scientific, 97% purity) are analyzed via ICP-MS to verify palladium content and residual chloride levels .

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

Pd(TFA)₂ excels in Suzuki–Miyaura and Buchwald–Hartwig couplings, often enabling reactions at lower catalyst loadings (0.01–5 mol%) and ppm levels (4.9–1500 ppm) . For example:

  • Aryl bromide silylation :
    RC6H4Br+Si2(CH3)6Pd(TFA)2RC6H4Si(CH3)3+Si(CH3)3Br\text{RC}_6\text{H}_4\text{Br} + \text{Si}_2(\text{CH}_3)_6 \xrightarrow{\text{Pd(TFA)}_2} \text{RC}_6\text{H}_4\text{Si}(\text{CH}_3)_3 + \text{Si}(\text{CH}_3)_3\text{Br}
    This method avoids high-pressure equipment and achieves high yields .

Table 1: Comparative Performance in Cross-Couplings

Reaction TypeCatalyst Loading (mol%)Pd (ppm)YieldSource
Suzuki–Miyaura (aryl bromide)3.014388%
Silylation of aryl bromides0.014.950%*
Reductive amination5.0231<100 ppm Pd

*Substrate conversion at low loadings .

Hydroamination of Olefins

Pd(TFA)₂ catalyzes regioselective intermolecular hydroaminations in the presence of strong acids (e.g., TfOH) . The reaction proceeds via a Pd–H intermediate, enabling efficient C–N bond formation:
RCH=CH2+HNR’2Pd(TFA)2RCH2CH2NR’2\text{RCH=CH}_2 + \text{HNR'}_2 \xrightarrow{\text{Pd(TFA)}_2} \text{RCH}_2\text{CH}_2\text{NR'}_2

Oxidative Cyclizations

Pd(TFA)₂ facilitates aerobic oxidative cyclizations of allyl-phenols to dihydrofurans. Key findings from kinetic studies :

Table 2: Ligand Effects on Cyclization Efficiency

LigandConversion (%)TimePd Black Formation
Pyridine9915 minNo
4-Dimethylaminopyridine852.5 hYes
TMEDA<1024 hYes

Optimal conditions: 5 mol% Pd(TFA)₂, pyridine (20–40 mol%), and Na₂CO₃ in toluene under O₂ .

C–H Activation Mechanisms

Pd(TFA)₂ forms trinuclear complexes ([Pd₃(OAc)₆₋ₓ(OTFA)ₓ], x = 1–6) during preactivation. These species remain intact during initial C–H bond cleavage in acetanilides, as confirmed by NMR and X-ray diffraction :

  • Ligand exchange : Sequential substitution of acetate by trifluoroacetate preserves the trimeric Pd backbone.

  • Kinetic behavior : Reaction rates depend on OTFA/OAc ratios, with faster catalysis at higher TFA concentrations .

Ligand-Controlled Reactivity

Pd(TFA)₂’s electron-deficient nature enhances its compatibility with electron-rich substrates. For example:

  • Oxidative kinetic resolution : Chiral dihydrofurans are synthesized using (–)-sparteine as a ligand, achieving >90% ee .

  • Trifluoroacetate lability : Facilitates ligand exchange with carboxylic acids or phosphines (e.g., tris(o-tolyl)phosphine) .

Environmental Catalysis

Explored in catalytic converters for CO oxidation, though industrial adoption remains limited due to cost .

Key Structural Insights

  • Trinuclear motif : Dominates in solution and solid-state, critical for catalytic activity .

  • Reduction susceptibility : Decomposes to Pd(0) in the presence of alcohols or amines, necessitating inert conditions .

Pd(TFA)₂’s versatility stems from its balanced reactivity, ligand-exchange flexibility, and stability under aerobic conditions, making it indispensable in modern synthetic chemistry .

Scientific Research Applications

Catalysis

Palladium(II) trifluoroacetate is recognized for its effectiveness as a catalyst in numerous organic reactions. Notably, it plays a crucial role in cross-coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

  • Cross-Coupling Reactions: Pd(TFA)₂ is employed in Suzuki-Miyaura and Kumada-Corriu reactions, facilitating the formation of carbon-carbon bonds under mild conditions. These reactions are essential for constructing complex organic frameworks.
  • Hydroaminations: Research by Hartwig et al. demonstrated that Pd(TFA)₂ can catalyze regioselective intermolecular hydroaminations of olefins when combined with strong acids, showcasing its versatility in functionalizing alkenes .

Case Study:

A study highlighted the use of Pd(TFA)₂ in the Suzuki-Miyaura cross-coupling reaction, achieving over 70% conversion efficiency with palladium nanoparticles . This efficiency emphasizes the compound's potential for large-scale applications in organic synthesis.

Material Science

In material science, palladium(II) trifluoroacetate is utilized to develop advanced materials, particularly conductive polymers and nanomaterials. These materials are critical for enhancing the performance of electronic devices.

Applications:

  • Conductive Polymers: Pd(TFA)₂ facilitates the polymerization process, leading to materials with improved electrical conductivity.
  • Nanomaterials: The compound aids in synthesizing palladium nanoparticles that exhibit unique catalytic properties due to their high surface area .

Organic Synthesis

Palladium(II) trifluoroacetate is instrumental in organic synthesis due to its ability to promote reactions under mild conditions. This characteristic reduces by-products and increases overall yields.

Benefits:

  • Mild Reaction Conditions: The use of Pd(TFA)₂ allows for reactions to occur at lower temperatures and pressures, making processes safer and more efficient.
  • Complex Molecule Preparation: Researchers leverage this compound to synthesize complex organic molecules that are otherwise challenging to produce .

Environmental Applications

The environmental applications of palladium(II) trifluoroacetate focus on its role in reducing harmful emissions.

Catalytic Converters:

Pd(TFA)₂ has been explored for use in catalytic converters within automotive applications. Its ability to facilitate oxidation reactions contributes to lowering pollutants such as carbon monoxide and hydrocarbons from vehicle exhausts .

Data Summary Table

Application AreaKey FunctionsNotable Studies/Findings
CatalysisCross-coupling reactionsHigh conversion rates in Suzuki-Miyaura reactions
Material ScienceDevelopment of conductive polymersEnhanced electronic properties through nanomaterials
Organic SynthesisPreparation of complex organic moleculesMild conditions reduce by-products
EnvironmentalEmission reduction via catalytic convertersEffective in reducing harmful automotive emissions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Palladium Acetate (Pd(OAc)₂)

Property Pd(TFA)₂ Pd(OAc)₂
Ligand Electronic Effects Strong electron-withdrawing (CF₃ group), enhances electrophilicity of Pd center Moderate electron-donating (CH₃ group), less Lewis acidic
Solubility Soluble in ether, acetone; insoluble in benzene, chloroform Soluble in acetic acid, DMSO; limited solubility in non-polar solvents
Catalytic Applications Preferred for electron-deficient intermediates (e.g., decarboxylative Heck reactions , selective allylic oxidations ) Common in Suzuki-Miyaura couplings and biaryl syntheses
Reaction Selectivity Favors electron-rich alkenes in Heck-like processes Prefers electron-deficient alkenes in conventional Heck reactions
Stability Stable under aerobic conditions; hygroscopic Sensitive to moisture and oxidation; requires inert conditions
Cost ~¥14,500/g (higher due to specialized ligands) More economical; widely available

Key Mechanistic Differences :

  • Pd(TFA)₂ forms arylpalladium intermediates that are more electron-deficient than Pd(OAc)₂-derived species, altering regioselectivity in alkene insertions .
  • In tandem catalytic systems (e.g., seven-membered ring formation), Pd(TFA)₂ is indispensable for cyclization steps where Pd(OAc)₂ fails .

Palladium Hexafluoroacetylacetonate (Pd(hfac)₂)

Property Pd(TFA)₂ Pd(hfac)₂
Ligand Structure Trifluoroacetate (monodentate) Hexafluoroacetylacetonate (bidentate chelating ligand)
Volatility Low; solid at room temperature High; used in chemical vapor deposition (CVD)
Reactivity Catalyzes cross-couplings and oxidations Primarily employed in material science (thin-film deposition)
Electronic Effects Moderate Lewis acidity due to monodentate ligands Extreme electron withdrawal enhances Pd center reactivity for CVD

Functional Contrast :

  • Pd(hfac)₂’s bidentate ligands improve thermal stability but limit its utility in solution-phase catalysis compared to Pd(TFA)₂ .

Nickel Trifluoroacetate (Ni(TFA)₂)

Property Pd(TFA)₂ Ni(TFA)₂
Metal Center Pd²⁺; d⁸ electronic configuration Ni²⁺; d⁸ configuration but lower redox activity
Catalytic Applications Cross-couplings, decarboxylations, oxidations Limited to niche reactions (e.g., trifluoromethylation)
Stability Air-stable; reusable in aerobic systems Less stable; prone to decomposition

Performance Insight :

  • Pd(TFA)₂ outperforms Ni(TFA)₂ in catalytic versatility and turnover due to palladium’s superior redox flexibility .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Pd Content (%)
Pd(TFA)₂ 332.45 220 (decomposes) Ether, acetone ≥31.9
Pd(OAc)₂ 224.51 205 Acetic acid, DMSO ~47.6
Pd(hfac)₂ 511.36 Sublimes at 100–150 Volatile (CVD applications) ~20.8

Table 2: Catalytic Performance in Selected Reactions

Reaction Type Pd(TFA)₂ Efficiency Pd(OAc)₂ Efficiency Key Reference
Decarboxylative Coupling 80–95% yield Inactive
Allylic Amination 75–90% yield <50% yield
Suzuki-Miyaura Coupling Moderate High

Q & A

Q. How is palladium(II) trifluoroacetate synthesized and purified, and what are its critical handling considerations?

Answer: Pd(CF₃CO₂)₂ is typically synthesized by reacting palladium(II) chloride (PdCl₂) with trifluoroacetic acid (TFA) under reflux in an anhydrous solvent. The reaction is monitored via IR spectroscopy for the disappearance of Pd-Cl stretches (~500 cm⁻¹) and the emergence of Pd-O-TFA bands. Purification involves recrystallization from dry ether or acetone under inert atmosphere due to its hygroscopic nature . Handling requires strict moisture-free conditions (e.g., glovebox or Schlenk line) to prevent hydrolysis, which can deactivate the catalyst.

Q. What are the primary catalytic applications of Pd(CF₃CO₂)₂ in organic synthesis?

Answer: Pd(CF₃CO₂)₂ is widely used in:

  • Allylic oxidation : Converts alkenes (e.g., geranyl acetone) to allylic acetates via aerobic oxidation .
  • Cross-coupling reactions : Facilitates direct coupling of unactivated arenes with aryl halides under mild conditions .
  • Allylic amination : Forms (E)-allylamines via η³-allylpalladium intermediates in the presence of NPMoV/O₂ .
  • Macrocyclization : Enables seven-membered ring formation when combined with Pd(OAc)₂, a reaction unachievable with other Pd catalysts .

Q. Table 1: Common Reaction Types Catalyzed by Pd(CF₃CO₂)₂

Reaction TypeSubstratesKey ConditionsYield RangeReference
Allylic oxidationAlkenes (e.g., geranyl acetone)O₂, acetic acid solvent60–85%
Intermolecular allylic aminationSimple alkenes, diarylaminesPd/NPMoV, aerobic conditions70–90% (E-selectivity)
Macrocyclizationα,β-YnonesPd(CF₃CO₂)₂/Pd(OAc)₂ synergy40–60%

Advanced Research Questions

Q. What spectroscopic and computational methods are used to characterize η³-allylpalladium intermediates in Pd(CF₃CO₂)₂-catalyzed reactions?

Answer:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR track the formation of η³-allyl intermediates (e.g., δ ~5–6 ppm for allylic protons; trifluoroacetate ligands at ~−75 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolves the geometry of stabilized η³-allylpalladium complexes.
  • DFT Calculations : Model electronic structures and transition states (e.g., exact exchange functionals for thermochemical accuracy in intermediate stability) .

Q. How does solvent choice impact the catalytic efficiency of Pd(CF₃CO₂)₂ in cross-coupling reactions?

Answer: Pd(CF₃CO₂)₂ exhibits solubility in polar aprotic solvents (acetone, ether) but insolubility in nonpolar solvents (benzene, chloroform) . Solvent polarity influences:

  • Reaction Rate : Higher polarity solvents stabilize charged intermediates (e.g., Pd⁺–aryl complexes).
  • Side Reactions : Nonpolar solvents may reduce undesired hydrolysis but limit catalyst solubility.
    Methodological Recommendation: Screen solvents using a gradient of polarity (e.g., hexane → DMF) and monitor via GC-MS or HPLC.

Q. Table 2: Solvent Effects on Pd(CF₃CO₂)₂ Catalysis

SolventPolarity (ET₃₀)Reaction Yield (%)Side Products
Acetone0.35585<5%
Chloroform0.2591530% (hydrolysis)
DMF0.4047810%

Q. What strategies resolve contradictions in reported catalytic activities of Pd(CF₃CO₂)₂ across studies?

Answer: Discrepancies often arise from:

  • Moisture Exposure : Hygroscopic degradation reduces activity; replicate under strict anhydrous conditions .
  • Ligand Exchange : Trifluoroacetate ligands may dissociate, forming inactive Pd clusters. Use chelating additives (e.g., NPMoV) to stabilize intermediates .
  • Substrate Scope : Test reported conditions on structurally diverse substrates to assess generality.

Methodological Protocol:

Conduct kinetic studies (e.g., in situ IR monitoring) to compare turnover frequencies (TOF).

Perform controlled experiments with standardized Pd/CF₃CO₂ ratios and moisture levels.

Validate intermediates via HRMS or EXAFS .

Q. How is Pd(CF₃CO₂)₂ optimized for aerobic oxidative reactions?

Answer: Key parameters include:

  • Oxygen Pressure : 1–5 atm O₂ enhances oxidation efficiency but may require safety protocols .
  • Co-catalysts : NPMoV (H₂N–PMoV) improves electron transfer and stabilizes Pd intermediates .
  • Temperature : 60–80°C balances reaction rate and catalyst stability.

Experimental Design:

  • Use a Parr reactor for controlled O₂ pressure.
  • Monitor reaction progress via TLC or inline GC.
  • Compare yields under varying O₂ pressures and co-catalyst loadings.

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